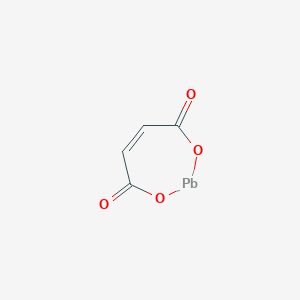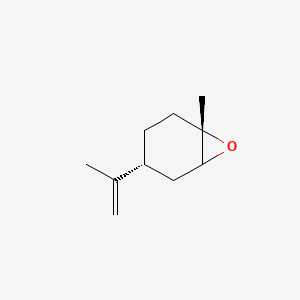
Limonene oxide, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-trans-Limonene 1,2-epoxide is a monoterpene epoxide derived from limonene, a naturally occurring compound found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide ring makes (+)-trans-Limonene 1,2-epoxide a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (+)-trans-Limonene 1,2-epoxide is through the epoxidation of limonene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform at low temperatures . Another method involves the use of hydrogen peroxide and a tungsten-based catalyst in a solvent-free environment, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of (+)-trans-Limonene 1,2-epoxide often employs environmentally friendly processes. For example, the use of hydrogen peroxide as an oxidant in the presence of a tungsten-based catalyst allows for a solvent-free epoxidation process with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened to form diols under acidic or basic conditions.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Epoxide ring opening with aqueous acid to form trans-diols.
Basic Conditions: Epoxide ring opening with bases to form alcohols.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
(+)-trans-Limonene 1,2-epoxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and cytotoxic activities.
Medicine: Investigated for its potential use in drug delivery systems, such as solid lipid nanoparticles.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (+)-trans-Limonene 1,2-epoxide involves its interaction with enzymes such as limonene-1,2-epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring to form diols. The reaction proceeds through a concerted mechanism involving nucleophilic attack by a water molecule and protonation of the epoxide ring . Key residues such as Asp132 and Arg99 play crucial roles in this process .
Vergleich Mit ähnlichen Verbindungen
(+)-trans-Limonene 1,2-epoxide can be compared with other similar compounds such as:
cis-Limonene 1,2-epoxide: Another stereoisomer of limonene epoxide with different stereochemistry.
Limonene 8,9-epoxide: An epoxide formed at a different position on the limonene molecule.
Other Monoterpene Epoxides: Compounds like pinene oxide and myrcene oxide, which share similar structural features but differ in their specific chemical properties and applications.
The uniqueness of (+)-trans-Limonene 1,2-epoxide lies in its specific stereochemistry and the resulting differences in reactivity and applications compared to its isomers and other monoterpene epoxides .
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10+/m1/s1 |
InChI-Schlüssel |
CCEFMUBVSUDRLG-FIBVVXLUSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2(C(C1)O2)C |
Kanonische SMILES |
CC(=C)C1CCC2(C(C1)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


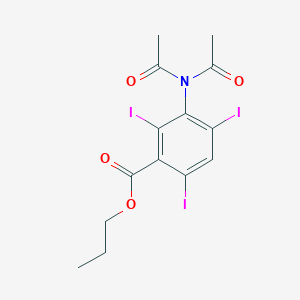

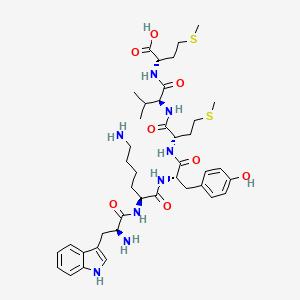
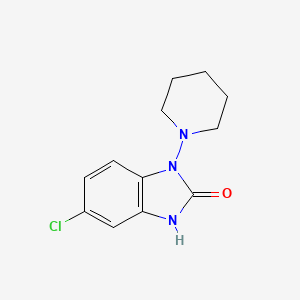

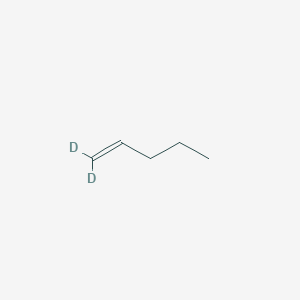
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
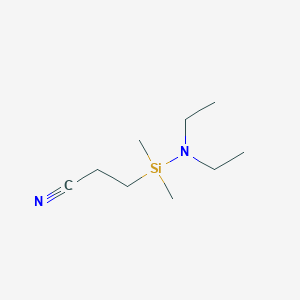

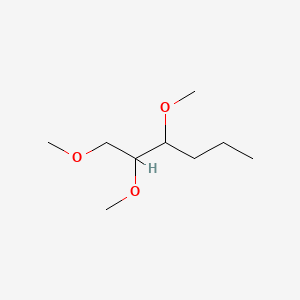
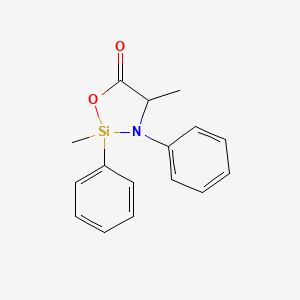
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
